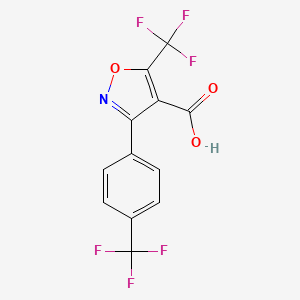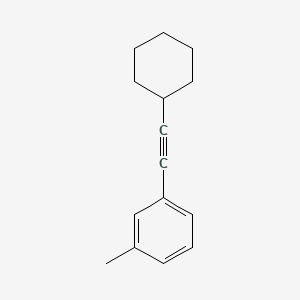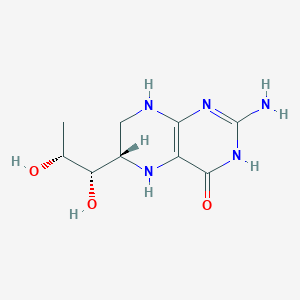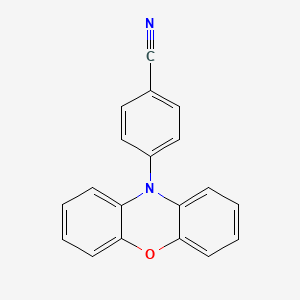![molecular formula C12H15NO4S B14116525 3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of naphthalene, featuring a sulfonic acid group and a dimethylamino group. It is commonly used in various chemical and biological applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-1-naphthalenesulfonic acid hydrate typically involves the sulfonation of naphthalene followed by the introduction of the dimethylamino group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and dimethylamine for the amino group introduction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene is then reacted with dimethylamine under controlled temperature and pressure conditions to form the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Electrophiles: Halogens or nitro compounds for substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Sulfonate salts.
Substitution Products: Halogenated or nitro-substituted derivatives.
Chemistry:
- Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
- Acts as a reagent in the synthesis of more complex organic molecules.
Biology:
- Employed in the study of protein-ligand interactions.
- Used in fluorescence microscopy to stain biological samples.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of sensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with biological molecules via its sulfonic acid and dimethylamino groups. These interactions can lead to changes in the fluorescence properties of the compound, making it useful in various analytical techniques. The molecular targets often include proteins and nucleic acids, where the compound can bind and alter their behavior.
Comparaison Avec Des Composés Similaires
- 5-Amino-1-naphthalenesulfonic acid
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
Comparison:
- 5-Dimethylamino-1-naphthalenesulfonic acid hydrate is unique due to the presence of both the dimethylamino and sulfonic acid groups, which confer distinct fluorescence properties and reactivity.
- Compared to 5-Amino-1-naphthalenesulfonic acid , the dimethylamino derivative exhibits stronger fluorescence and different solubility characteristics.
- The presence of the dimethylamino group also makes it more reactive in certain substitution reactions compared to 1-Naphthalenesulfonic acid and 2-Naphthalenesulfonic acid .
Propriétés
Formule moléculaire |
C12H15NO4S |
|---|---|
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
3-[4-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-9(2)13-18(16,17)11-6-3-10(4-7-11)5-8-12(14)15/h3-9,13H,1-2H3,(H,14,15) |
Clé InChI |
JSZAOWXWUFOQKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)



![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)

![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)

